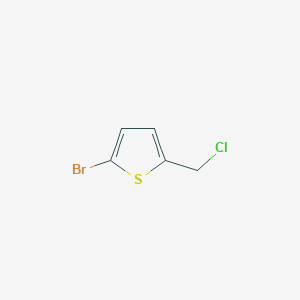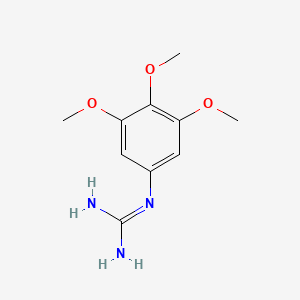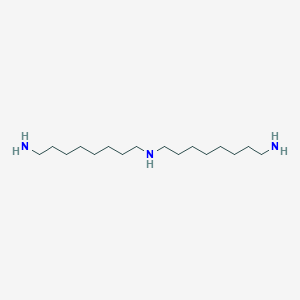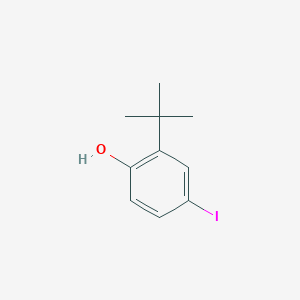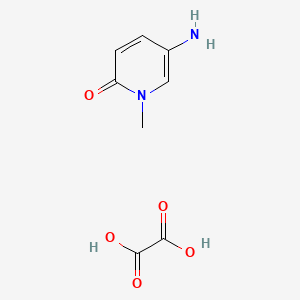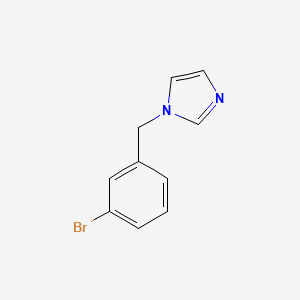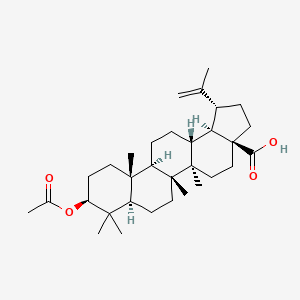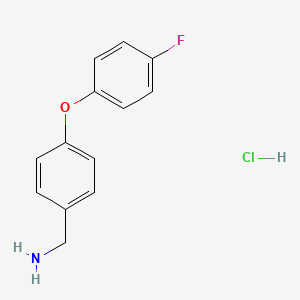![molecular formula C14H8N4O2 B1279339 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)isoindolin-1,3-dion CAS No. 741686-49-7](/img/structure/B1279339.png)
2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)isoindolin-1,3-dion
Übersicht
Beschreibung
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core fused with an isoindoline-1,3-dione moiety, making it a unique structure with significant biological activity.
Wissenschaftliche Forschungsanwendungen
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of protein kinases, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying cell signaling pathways and their role in diseases.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical purposes.
Wirkmechanismus
Target of Action
The primary targets of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell proliferation, survival, and apoptosis .
Mode of Action
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione interacts with its targets by inhibiting their activity. This compound has shown significant activity against its target kinases, with IC50 values ranging from 40 to 204 nM, comparable to the well-known kinase inhibitor sunitinib .
Biochemical Pathways
The inhibition of these kinases disrupts the signaling pathways they are involved in. For instance, EGFR, Her2, and VEGFR2 are involved in the PI3K-PKB signaling pathway . The disruption of this pathway can lead to effects such as cell cycle arrest and apoptosis .
Result of Action
The result of the action of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in the activity of the anti-apoptotic protein Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione. For instance, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties . .
Biochemische Analyse
Biochemical Properties
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as EGFR, Her2, VEGFR2, and CDK2, exhibiting significant inhibitory activity . These interactions are characterized by the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis .
Cellular Effects
The effects of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione on various cell types include the induction of apoptosis and cell cycle arrest. In cancer cell lines such as HepG2, the compound has been shown to increase the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . This results in the activation of cell death pathways and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione exerts its effects through binding interactions with specific biomolecules. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of target kinases and preventing their activation . This inhibition leads to a cascade of molecular events, including the activation of apoptotic pathways and changes in gene expression that promote cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of target kinases and prolonged apoptotic effects . Degradation over time can reduce its efficacy, highlighting the importance of optimizing storage and handling conditions.
Dosage Effects in Animal Models
The effects of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as liver damage and systemic toxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can influence its bioavailability and efficacy, with certain metabolic pathways enhancing its inhibitory effects on target kinases . Additionally, changes in metabolite levels can impact cellular responses to the compound, further modulating its biochemical properties.
Transport and Distribution
Within cells and tissues, 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on kinases . The compound’s distribution is also influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target kinases within the appropriate cellular context, ensuring effective inhibition and induction of apoptotic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione typically involves multi-step procedures. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The isoindoline-1,3-dione moiety is then introduced via condensation reactions.
For instance, a typical synthetic route might involve:
Cyclization Reaction: Starting from a suitable pyrimidine derivative, cyclization is achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Condensation Reaction: The resulting intermediate is then subjected to condensation with phthalic anhydride in the presence of a base such as sodium acetate to form the isoindoline-1,3-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or aryl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also protein kinase inhibitors with similar biological activities.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives have shown potential as multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is unique due to its specific structural combination of the pyrrolo[2,3-d]pyrimidine core and isoindoline-1,3-dione moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAPIRTBKWOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438644 | |
| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741686-49-7 | |
| Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
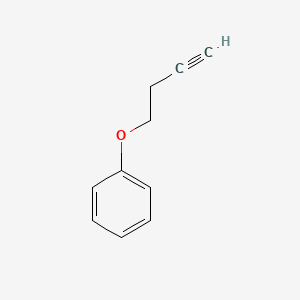
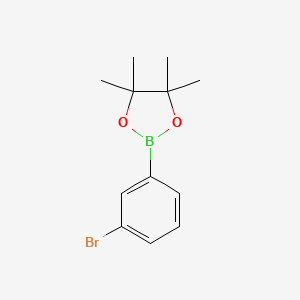
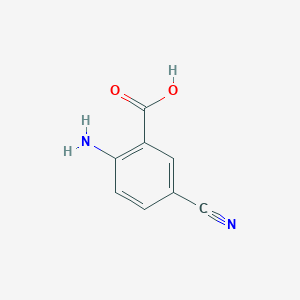
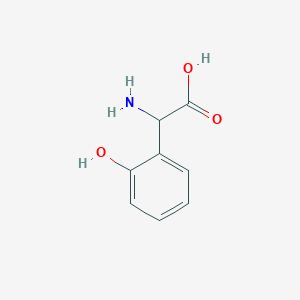

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
